molecular formula C16H12N2O2 B3074482 2-phenyl-1H-1,5-benzodiazepine-4-carboxylic acid CAS No. 1020249-95-9

2-phenyl-1H-1,5-benzodiazepine-4-carboxylic acid

Cat. No.: B3074482
CAS No.: 1020249-95-9
M. Wt: 264.28 g/mol
InChI Key: DDXNBXXCAQCGHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-1H-1,5-benzodiazepine-4-carboxylic acid is a heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are well-known for their diverse pharmacological activities, including anxiolytic, anticonvulsant, sedative, and muscle relaxant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-1H-1,5-benzodiazepine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions . The reaction can be catalyzed by various agents, including Lewis acids or transition metal catalysts, to improve yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes often include the preparation of key intermediates, followed by cyclization and purification steps. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-1H-1,5-benzodiazepine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzodiazepine derivatives .

Mechanism of Action

The mechanism of action of 2-phenyl-1H-1,5-benzodiazepine-4-carboxylic acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . The molecular targets include GABA_A receptors, which play a crucial role in regulating neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-1H-1,5-benzodiazepine-4-carboxylic acid is unique due to its specific substitution pattern on the benzodiazepine ring, which can influence its pharmacological profile and interactions with biological targets. This uniqueness makes it a valuable compound for developing new therapeutic agents with tailored effects .

Properties

IUPAC Name

4-phenyl-1H-1,5-benzodiazepine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-16(20)15-10-14(11-6-2-1-3-7-11)17-12-8-4-5-9-13(12)18-15/h1-10,18H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXNBXXCAQCGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3NC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-phenyl-1H-1,5-benzodiazepine-4-carboxylic acid
Reactant of Route 2
2-phenyl-1H-1,5-benzodiazepine-4-carboxylic acid
Reactant of Route 3
2-phenyl-1H-1,5-benzodiazepine-4-carboxylic acid
Reactant of Route 4
2-phenyl-1H-1,5-benzodiazepine-4-carboxylic acid
Reactant of Route 5
2-phenyl-1H-1,5-benzodiazepine-4-carboxylic acid
Reactant of Route 6
2-phenyl-1H-1,5-benzodiazepine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.